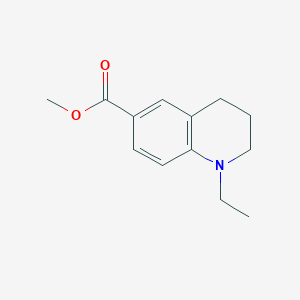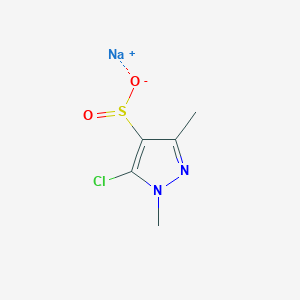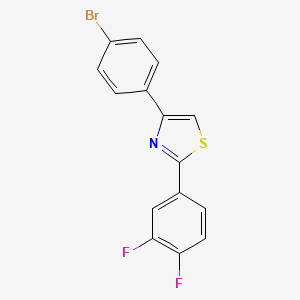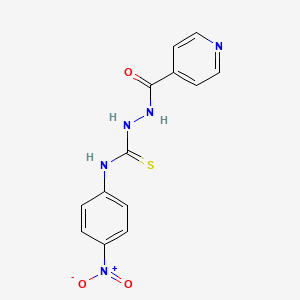
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 2288709-86-2. It has a molecular weight of 219.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2/c1-3-14-8-4-5-10-9-11 (13 (15)16-2)6-7-12 (10)14/h6-7,9H,3-5,8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
New Antibiotic Compounds : A study discovered a tetrahydroquinoline derivative, showing significant biological activity against bacteria and fungi, highlighting the compound's potential in antibiotic development (Asolkar et al., 2004).
Reactivity and Synthesis : Research into the reactivity of tetrahydroquinoline compounds has led to the synthesis of various quinolones and tetrahydro-4-oxoquinolines, demonstrating the compound's versatility in chemical synthesis (Guillou et al., 1998).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, related to tetrahydroquinoline, have been shown to possess interesting analgesic and spasmolytic properties, suggesting potential medical applications (Brossi et al., 1960).
Efficient Synthesis Methods : A study demonstrated the use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the synthesis of tetrahydroquinoline derivatives, underscoring advancements in greener and more efficient synthesis techniques (Khaligh, 2014).
Photochemical Synthesis : Research on the photochemical synthesis of 2,3-homoindoles from related tetrahydroquinoline carboxylates has provided insights into novel synthetic pathways for indole derivatives, which are valuable in various chemical and pharmaceutical applications (Ikeda et al., 1974).
Dopamine Agonist Properties : A series of N-alkyl-tetrahydroisoquinolines, similar in structure to Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, was synthesized and evaluated for dopamine-like activity, indicating potential for developing new neurological disorder treatments (Jacob et al., 1981).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-9-11(13(15)16-2)6-7-12(10)14/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESNHYANQBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-Dimethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2862850.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2862851.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2862855.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862858.png)

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)

